3-Diethylphosphorylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-diethylphosphorylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRVJASKVTVHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55039-16-2 | |
| Record name | 3-(diethylphosphoryl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 3 Diethylphosphorylaniline and Its Derivatives
Derivatization Strategies of 3-Diethylphosphorylaniline
Chemical Transformations at the Aniline (B41778) Nitrogen
The presence of the amino group on the aromatic ring of this compound opens up numerous possibilities for chemical derivatization. Standard reactions for aromatic amines can be employed to introduce a wide range of functional groups, thereby altering the electronic and steric properties of the molecule.
N-Alkylation and N-Acylation: The primary amino group can readily undergo N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents to the nitrogen atom, which can influence the compound's solubility and basicity. N-acylation, typically performed using acyl chlorides or anhydrides, results in the formation of amides. This transformation is often used to protect the amino group or to introduce specific functionalities. For instance, a novel method for the N-formylation of amines using dimethylformamide (DMF) as a formylating agent, catalyzed by diethyl phosphite (B83602) and imidazole, has been developed, offering a convenient route to N-formyl derivatives researchgate.net. Similarly, N-acetylation can be achieved using N,N-dimethylacetamide (DMA) under similar catalytic conditions researchgate.net.
Diazotization and Subsequent Reactions: The amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid. This highly reactive intermediate can then undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups, including halogens, hydroxyl, and cyano groups, onto the aromatic ring. This versatility makes diazotization a powerful tool for the synthesis of diverse derivatives.
Modifications of the Phosphoryl Group
The diethylphosphoryl group is another key site for chemical modification, offering pathways to alter the compound's polarity, reactivity, and chelating ability.
Hydrolysis: The ester groups of the diethylphosphoryl moiety can be hydrolyzed to yield the corresponding phosphonic acid. This transformation significantly increases the polarity of the molecule. Acid-catalyzed hydrolysis is a common method, often requiring harsh conditions such as refluxing with concentrated hydrochloric acid nih.govbeilstein-journals.orgresearchgate.net. For instance, diethyl 3-hydroxyphenylphosphonate can be converted to the corresponding phosphonic acid by refluxing with 35% HCl without cleavage of the P-C bond beilstein-journals.org. The mechanism of acid-catalyzed hydrolysis of dialkyl phosphonates in water involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom or the α-carbon of the ester group beilstein-journals.org.
Transesterification: The ethyl groups of the phosphoryl moiety can be exchanged with other alkyl or aryl groups through transesterification. This reaction allows for the fine-tuning of the steric and electronic properties of the phosphoryl group. For example, the alcoholysis of dialkyl phenylphosphonates in the presence of ionic liquids can lead to transesterified products mtak.hu. Selective monoesterification of phosphonic acids can also be achieved using reagents like triethyl orthoacetate nih.gov.
Reduction: The P=O bond of the phosphoryl group can be reduced to a phosphine (B1218219), a transformation that dramatically alters the electronic properties of the phosphorus center, converting it from a phosphoryl donor to a potential ligand for transition metals.
The following table summarizes various modifications of the phosphoryl group:
| Modification | Reagents and Conditions | Product | Reference |
| Hydrolysis | Concentrated HCl, reflux | (3-Aminophenyl)phosphonic acid | beilstein-journals.org |
| Transesterification | Alcohol, Ionic Liquid, Microwave | Mixed or fully transesterified phosphonates | mtak.hu |
| Selective Monoesterification | Triethyl orthoacetate | Ethyl hydrogen phosphonates | nih.gov |
Synthesis of Chiral Analogues and Stereoselective Pathways
The development of chiral analogues of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Stereoselective synthesis aims to control the formation of specific stereoisomers.
Synthesis of P-Chiral Phosphonamidates: One approach to introduce chirality is at the phosphorus atom. P-chirogenic phosphorus compounds can be synthesized through stereoselective palladium-catalyzed arylation of phosphoramidites researchgate.net. This method allows for the creation of a stereogenic phosphorus center with high diastereoselectivity.
Asymmetric Synthesis of α-Aminophosphonic Acid Derivatives: While not directly modifying this compound itself, the extensive research on the asymmetric synthesis of α-aminophosphonic acids provides a valuable framework for creating chiral derivatives nih.govrsc.orgmdpi.commdpi.com. These methods often involve the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction. For instance, the addition of phosphites to chiral imines is a common strategy to produce enantiomerically enriched α-aminophosphonates nih.gov. The use of chiral Brønsted acids as catalysts in the reaction of imines with dialkyl phosphites has also been shown to yield α-aminophosphonates with good enantiomeric excesses mdpi.com.
The table below presents selected stereoselective methods for the synthesis of related chiral phosphonates:
| Reaction Type | Chiral Source | Product | Diastereomeric/Enantiomeric Excess | Reference |
| Pd-catalyzed Arylation | Chiral phosphoramidite | P-chiral phosphonamidates | High d.r. | researchgate.net |
| Addition to Chiral Imines | (S)-α-methylbenzylamine | (R,S) and (S,S)-α-aminophosphonates | 66:34 d.r. | nih.gov |
| Organocatalyzed Phospha-Mannich | Chiral Brønsted acid | α-aminophosphonates | up to 90.6% ee | mdpi.com |
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. This involves the use of less hazardous reagents, alternative energy sources, and solvent-free conditions.
Catalyst- and Solvent-Free Conditions: One of the key aspects of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of α-aminophosphonates, which are structurally related to this compound, has been successfully achieved under solvent-free conditions using environmentally benign catalysts. For example, a one-pot, three-component condensation of an aldehyde, an amine, and diethylphosphite catalyzed by EPZG (a solid heterogeneous catalyst) has been reported to proceed efficiently at room temperature without any solvent derpharmachemica.com.
Use of Greener Catalysts and Reaction Media: The use of non-toxic and reusable catalysts is another important green chemistry principle. Zinc oxide nanoparticles have been employed as an efficient and reusable catalyst for the synthesis of α-aminophosphonates in water, a green solvent researchgate.net. Furthermore, the use of graphene-based catalysts has also been explored for the synthesis of α-aminophosphonates with high yields and short reaction times rsc.org.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of fluorescent aminophosphonates has been achieved using microwave-stimulated Kabachnik-Fields reaction researchgate.net.
The following table highlights some green synthetic approaches relevant to the synthesis of aminophosphonates:
| Green Approach | Catalyst/Conditions | Key Advantages | Reference |
| Solvent-free synthesis | EPZG catalyst, room temperature | Simple work-up, shorter reaction time, high yield, reusable catalyst | derpharmachemica.com |
| Aqueous synthesis | ZnO nanoparticles, room temperature | Use of water as a green solvent, good yields, easy product separation | researchgate.net |
| Nanocatalysis | Graphene-based catalysts | High yields, short reaction times, catalyst reusability | rsc.org |
| Microwave-assisted synthesis | Microwave irradiation | Accelerated reaction, higher yields | researchgate.net |
Iii. Coordination Chemistry and Ligand Design Principles
3-Diethylphosphorylaniline as a Ligand in Transition Metal Complexes
The coordination behavior of this compound is dictated by the electronic and steric nature of its phosphorus and nitrogen donor atoms, as well as the specific metal center involved. The aniline (B41778) nitrogen provides a potential coordination site, while the phosphoryl group offers a phosphorus atom that can also engage in bonding with a metal.
While specific experimental data on the coordination modes of this compound is not extensively documented in publicly available literature, its structural features suggest several possibilities. As a monodentate ligand, it could coordinate to a metal center through either the nitrogen of the aniline group or the phosphorus of the diethylphosphoryl group. The choice of the coordinating atom would likely be influenced by the Hard and Soft Acids and Bases (HSAB) principle, with softer metal ions favoring coordination to the softer phosphorus atom and harder metal ions preferring the harder nitrogen atom.
A bidentate coordination mode is also conceivable, where both the nitrogen and phosphorus atoms bind to the same metal center, forming a chelate ring. The feasibility of this mode would depend on the steric and electronic properties of the resulting metallacycle.
Multidentate coordination could arise in polynuclear complexes, where the ligand bridges two or more metal centers. For instance, the nitrogen atom could coordinate to one metal while the phosphorus atom binds to another.
Synthesis and Structural Characterization of Metal Complexes Featuring this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes would then be characterized using various spectroscopic and crystallographic techniques to elucidate their structure and bonding.
Noble metals like rhodium and gold are soft Lewis acids and would be expected to form stable complexes with the soft phosphorus donor of this compound. Research on analogous phosphine (B1218219) ligands shows that rhodium(I) and gold(I) readily form complexes with P-donor ligands. For instance, rhodium(I) complexes with aminophosphine (B1255530) ligands have been identified as active catalysts in arylation reactions. Similarly, gold(I) and gold(III) complexes with phosphine ligands are known for their potential applications in medicine. nih.gov While specific studies on this compound are lacking, it is plausible that it would form complexes with rhodium and gold, likely through the phosphorus atom.
Base metals such as cobalt and copper exhibit a wider range of hardness and can coordinate with both nitrogen and phosphorus donors. Cobalt, particularly in its +2 and +3 oxidation states, is known to form numerous complexes with aniline and its derivatives. mdpi.com Copper(I), being a soft metal ion, would likely favor coordination with the phosphorus atom, while the harder copper(II) ion could potentially coordinate to the nitrogen atom or even engage in bidentate coordination. The synthesis of cobalt and copper complexes with aniline-derivative Schiff bases has been reported, demonstrating the affinity of these metals for nitrogen-donor ligands. mdpi.com
Ligand Tuning and Design for Specific Coordination Environments
The aminophosphine functionality of this compound offers a versatile platform for ligand design. The phosphorus and nitrogen atoms present two potential coordination sites, allowing the molecule to act as a P-monodentate, N-monodentate, or a P,N-bidentate ligand. The electronic and steric properties of the ligand can be finely adjusted through modifications to the aniline ring or the substituents on the phosphorus atom. This allows for the creation of a tailored coordination environment around a metal center, influencing its reactivity and selectivity.
The coordination strength of the phosphorus donor in this compound is directly influenced by the electronic nature of substituents on the aniline ring. Electron-donating groups (EDGs) increase the electron density on the phosphorus atom, enhancing its σ-donor capability and leading to stronger coordination to the metal center. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phosphorus, weakening its σ-donation and resulting in a less tightly bound ligand.
This principle of electronic tuning is well-established in phosphine ligand chemistry. For instance, studies on analogous azophosphine ligands have demonstrated a clear correlation between the electronic properties of substituents on an N-aryl ring and the donor strength of the phosphine. The donor properties can be experimentally quantified using techniques such as measuring the 1JP–Se coupling constants of the corresponding phosphine selenides. A smaller 1JP–Se value indicates a stronger donor phosphine. It has been shown that within a series of azophosphines, the 1JP–Se coupling constant can be systematically varied, demonstrating the fine-tuning of the ligand's electronic profile. nih.gov
Table 1: Predicted Electronic Effects of Substituents on the Coordination Strength of 4-Substituted-3-Diethylphosphorylaniline Ligands
| Substituent (R) | Electronic Nature | Expected Effect on Electron Density at P | Predicted Coordination Strength |
|---|---|---|---|
| -N(CH₃)₂ | Strong Electron-Donating | Increase | Strongest |
| -OCH₃ | Moderate Electron-Donating | Increase | Strong |
| -CH₃ | Weak Electron-Donating | Increase | Moderate-Strong |
| -H | Neutral | Baseline | Moderate |
| -Cl | Weak Electron-Withdrawing | Decrease | Moderate-Weak |
| -CF₃ | Strong Electron-Withdrawing | Decrease | Weak |
| -NO₂ | Very Strong Electron-Withdrawing | Decrease | Weakest |
This ability to modulate the electronic properties of the ligand is critical for optimizing the performance of a metal complex in catalytic applications. For example, a more electron-rich metal center, resulting from coordination to an electron-donating ligand, may be more effective in oxidative addition steps, while a more electron-deficient metal center might favor reductive elimination.
The diethylphosphoryl group and the substituents on the aniline ring of this compound impose significant steric constraints around the metal center. This steric bulk can be strategically utilized to control the accessibility of the metal, influencing the number and geometry of other coordinated ligands and dictating the approach of substrates in catalytic reactions.
The steric properties of phosphine ligands are often quantified by the Tolman cone angle, which is a measure of the solid angle subtended by the ligand at the metal center. A larger cone angle indicates greater steric hindrance. While the precise cone angle for this compound has not been reported, it can be anticipated that the diethyl groups on the phosphorus atom create a moderately bulky steric profile.
Manipulation of steric hindrance is a powerful tool in ligand design. Increasing the size of the substituents on the phosphorus atom or on the aniline ring can create a more crowded coordination sphere. This can be used to:
Promote the formation of specific coordination numbers and geometries.
Stabilize reactive intermediates by preventing decomposition pathways.
Induce selectivity in catalytic reactions by controlling the trajectory of substrate binding.
For example, in a catalytic cycle, a sterically demanding ligand might favor the formation of a less coordinated, more reactive species or selectively allow the approach of a smaller substrate over a larger one.
Table 2: Qualitative Impact of Steric Hindrance on Coordination Environment
| Ligand Feature | Steric Impact | Consequence for Coordination |
|---|---|---|
| Diethylphosphoryl group | Moderate bulk | Influences ligand packing and substrate access |
| Ortho-substituents on aniline ring | Increased bulk near the coordination site | Can restrict ligand rotation and enforce specific geometries |
| Bulky P-substituents (e.g., tert-butyl) | High steric hindrance | May lead to lower coordination numbers and create a well-defined catalytic pocket |
Development of Chiral this compound Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount for the synthesis of enantiomerically pure compounds through asymmetric catalysis. dicp.ac.cnpsu.edu A chiral metal complex can create a chiral environment that directs a chemical reaction to preferentially form one enantiomer of the product over the other. Given the structural framework of this compound, there are several conceptual strategies for rendering it chiral for applications in asymmetric catalysis.
While the synthesis of a chiral version of this compound itself has not been documented in the literature, the principles of chiral phosphine ligand synthesis can be applied. Chirality could be introduced in several ways:
P-Chirogenic Center: The phosphorus atom itself can be a stereocenter if it bears three different substituents. For this compound, replacing one of the ethyl groups with a different alkyl or aryl group would make the phosphorus atom chiral. The synthesis of such P-chirogenic phosphines is a well-established, albeit challenging, field of research. psu.edu
Backbone Chirality: Chiral centers can be introduced into the aniline backbone. For example, the introduction of a chiral substituent on the aniline ring would create a chiral ligand. This approach is common in the design of many successful chiral ligands. nih.gov
Atropisomerism: If bulky substituents are introduced at the ortho-positions of the aniline ring, rotation around the C-N or C-P bond could be restricted, leading to stable atropisomers. This is a common strategy in the design of privileged chiral ligands like BINAP.
The development of chiral this compound derivatives would open up their potential application in a wide range of asymmetric transformations, such as hydrogenation, hydroformylation, and allylic alkylation. The combination of a tunable electronic profile, defined steric environment, and a chiral scaffold would make these ligands attractive targets for the development of novel, highly selective catalysts.
Iv. Catalytic Applications of 3 Diethylphosphorylaniline Based Systems
Homogeneous Catalysis Mediated by 3-Diethylphosphorylaniline Complexes
In homogeneous catalysis, the catalyst and reactants exist in the same phase, often a liquid solution. ijcce.ac.irijcce.ac.ir this compound-metal complexes are anticipated to be effective homogeneous catalysts due to the ability of the phosphine (B1218219) ligand to stabilize the metal center and modulate its reactivity. mdpi.com
Role in C-C Bond Formation Reactions
Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. sigmaaldrich.comillinois.edualevelchemistry.co.uk Palladium-catalyzed cross-coupling reactions are particularly significant in this context. alevelchemistry.co.uk Complexes of this compound with palladium could potentially catalyze various C-C bond-forming reactions. The electron-donating nature of the diethylphosphoryl group would influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 1: Hypothetical Suzuki-Miyaura Coupling Catalyzed by a Pd-(this compound) Complex
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 95 |
| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | 88 |
This table presents hypothetical data for illustrative purposes.
Applications in C-N and C-X (X=heteroatom) Coupling Processes
The formation of carbon-nitrogen (C-N) and carbon-heteroatom (C-X) bonds is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for C-N bond formation. nih.gov A palladium complex bearing a this compound ligand could facilitate such transformations, with the aniline (B41778) nitrogen potentially playing a role in the catalytic cycle. nih.gov
Table 2: Illustrative Buchwald-Hartwig Amination using a Pd-(this compound) Catalyst
| Entry | Aryl Halide | Amine | Yield (%) |
| 1 | 4-Bromobenzonitrile | Morpholine | 98 |
| 2 | 1-Iodo-3-methoxybenzene | Aniline | 94 |
| 3 | 2-Chloropyridine | Diethylamine | 85 |
This table presents hypothetical data for illustrative purposes.
Hydrogenation and Hydroformylation Catalysis
Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental industrial process. researchgate.net Rhodium and ruthenium complexes with phosphine ligands are widely used as catalysts for this transformation. clockss.org this compound could serve as a ligand in such complexes, influencing the efficiency and selectivity of the hydrogenation reaction. mdpi.com
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is another large-scale industrial process for the production of aldehydes. mdpi.com Rhodium-phosphine complexes are the catalysts of choice for this reaction. sioc-journal.cnresearchgate.net The steric and electronic properties of a this compound ligand could be tuned to control the regioselectivity of the hydroformylation reaction.
Asymmetric Catalysis Utilizing Chiral this compound Ligands
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical industry. nih.govresearchgate.net This is typically achieved using chiral metal complexes as catalysts. dicp.ac.cn Chiral derivatives of this compound could be synthesized and employed as ligands in a variety of asymmetric transformations. rsc.orgnih.gov
Enantioselective Transformations (e.g., Asymmetric Hydrogenation)
Asymmetric hydrogenation is a widely used method for the synthesis of enantiomerically enriched compounds. dicp.ac.cn Chiral phosphine ligands have been instrumental in the success of this reaction. dicp.ac.cn A chiral this compound ligand, when complexed to a metal such as rhodium or ruthenium, could create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.
Table 3: Hypothetical Enantioselective Hydrogenation of a Prochiral Alkene
| Entry | Substrate | Catalyst | Enantiomeric Excess (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(chiral-3-diethylphosphorylaniline)]BF4 | 96 |
| 2 | Tiglic Acid | [Ru(OAc)2(chiral-3-diethylphosphorylaniline)] | 92 |
| 3 | Itaconic Acid | [Rh(COD)(chiral-3-diethylphosphorylaniline)]BF4 | 99 |
This table presents hypothetical data for illustrative purposes.
Diastereoselective Reactions
Diastereoselective reactions are those in which one diastereomer of a product is formed in preference to others. Chiral ligands can be used to control the diastereoselectivity of a reaction by creating a chiral pocket that favors the formation of a specific diastereomeric transition state. A chiral this compound ligand could be employed in reactions such as asymmetric aldol (B89426) reactions or asymmetric Diels-Alder reactions to control the diastereoselectivity of the product formation.
Impact of Ligand Chirality on Reaction Selectivity
The development of chiral ligands derived from this compound would be a critical step in its application for asymmetric catalysis. The introduction of chirality, either at the phosphorus center, in the backbone of the aniline ring, or through derivatization of the amino group, could lead to catalysts capable of producing enantiomerically enriched products. In principle, the stereoelectronic environment created by a chiral this compound ligand could influence the transition state of a catalytic reaction, thereby directing the stereochemical outcome. However, there is a lack of specific studies in the scientific literature that investigate the synthesis of chiral derivatives of this compound and their subsequent impact on the enantioselectivity of catalytic reactions.
Catalyst Performance and Efficiency in this compound Systems
The performance of a catalyst is quantitatively assessed by metrics such as Turnover Number (TON) and Turnover Frequency (TOF). These parameters provide insight into the catalyst's activity and stability under specific reaction conditions.
Table 1: Hypothetical Turnover Numbers and Frequencies for a this compound-Based Catalyst
| Reaction Type | Substrate | Product | TON | TOF (h⁻¹) |
|---|---|---|---|---|
| Cross-Coupling | Aryl Halide + Nucleophile | Biaryl | Data not available | Data not available |
| Hydrogenation | Alkene | Alkane | Data not available | Data not available |
This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.
The versatility of a catalyst is determined by its ability to effectively catalyze a wide range of substrates (substrate generality) and participate in various types of chemical transformations (reaction scope). Investigating the scope of a this compound-based catalyst would involve testing its performance with a diverse array of starting materials, including those with different functional groups and steric profiles. This would help to establish the catalyst's robustness and identify its potential areas of application. Currently, there is a lack of published research defining the reaction scope and substrate generality for catalytic systems employing this compound.
Table 2: Potential Reaction Scope for a this compound-Based Catalyst
| Reaction Class | Substrate Class | Product Class | Efficacy |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids and Aryl halides | Biaryls | Not Reported |
| Heck Coupling | Alkenes and Aryl halides | Substituted Alkenes | Not Reported |
| Buchwald-Hartwig Amination | Aryl halides and Amines | Arylamines | Not Reported |
This table outlines potential areas of investigation; however, experimental validation for this compound is not currently available.
Strategies for Catalyst Recycling and Immobilization
The development of sustainable catalytic processes heavily relies on the ability to recycle and reuse the catalyst. Immobilization of a homogeneous catalyst onto a solid support is a common strategy to facilitate its separation from the reaction mixture and enable its reuse. Potential methods for immobilizing a this compound-based catalyst could include covalent attachment to a polymer resin, incorporation into a metal-organic framework (MOF), or adsorption onto an inorganic support like silica (B1680970) or alumina. The aniline functionality could serve as a convenient handle for such modifications. However, the scientific literature does not currently contain specific examples or studies on the immobilization and recycling of catalysts derived from this compound.
V. Reactivity and Advanced Organic Transformations of 3 Diethylphosphorylaniline
Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule is a hub of reactivity, capable of acting as both a nucleophile via the nitrogen lone pair and as a reactive substrate for electrophilic attack on the aromatic ring.
Electrophilic Aromatic Substitution:
The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comchemistrysteps.com This is due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at the positions ortho and para to the amino group. Conversely, the diethylphosphoryl group is a deactivating, meta-directing group due to the electron-withdrawing nature of the phosphoryl P=O bond.
In 3-Diethylphosphorylaniline, the directing effects of these two groups are complex. The powerful activating effect of the amino group generally dominates the substitution pattern. byjus.com Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the -NH2 group (positions 2, 4, and 6). Position 3 is already occupied by the phosphoryl group.
However, the strong activation by the amino group can lead to challenges such as polysubstitution and oxidation, particularly in reactions like halogenation and nitration. libretexts.org For instance, direct bromination of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) product uncontrollably. byjus.com Similarly, direct nitration is often complicated by oxidation of the amino group and the formation of a significant amount of the meta-isomer due to the protonation of the amine under strongly acidic conditions to form the anilinium ion, which is a meta-director. chemistrysteps.comscribd.com
To achieve controlled monosubstitution, the reactivity of the amino group is often attenuated by converting it into a less-activating amide group, for example, through acetylation. The resulting acetanilide (B955) is still an ortho, para-director but is less prone to over-reaction. The amino group can be regenerated later by hydrolysis. libretexts.org
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) | Notes |
|---|---|---|---|
| Bromination | Br₂ / H₂O | 2,4,6-tribromo-3-diethylphosphorylaniline | Uncontrolled polysubstitution is likely. byjus.com |
| Controlled Bromination | 1. (CH₃CO)₂O2. Br₂ / CH₃COOH3. H₃O⁺, Δ | 4-bromo-3-diethylphosphorylaniline and 2-bromo-3-diethylphosphorylaniline | Protection of the amino group allows for controlled monobromination. libretexts.org |
| Nitration | HNO₃ / H₂SO₄ | Mixture of isomers and oxidation products | Direct nitration is often not selective due to anilinium ion formation. chemistrysteps.com |
| Sulphonation | Fuming H₂SO₄ | 4-amino-2-diethylphosphorylbenzenesulfonic acid | The reaction typically yields the para-substituted product. scribd.com |
Nucleophilic Reactivity:
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. quora.com This allows this compound to readily participate in nucleophilic substitution and addition reactions.
N-Alkylation: The amino group can be alkylated by reacting with alkyl halides. This reaction typically proceeds via an Sₙ2 mechanism. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be an issue.
N-Acylation: A more controlled reaction is N-acylation, where the aniline reacts with acyl chlorides or anhydrides to form stable amides. This reaction is often used to protect the amino group, as mentioned previously.
Schiff Base Formation: The amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various heterocyclic systems.
Reactivity at the Phosphorus Center
The diethylphosphoryl group contains a phosphorus(V) center, which is in a high oxidation state. Its reactivity is characterized by transformations that modify the groups attached to the phosphorus atom or, under specific conditions, alter its oxidation state.
The phosphorus atom in the diethylphosphoryl group is already in its pentavalent state (P(V)), making it resistant to further oxidation under standard conditions.
Reduction of the phosphonate (B1237965) group is a challenging transformation that typically requires potent reducing agents. For instance, arylphosphonates can be reduced to the corresponding primary or secondary phosphines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by silane-based reagents (e.g., trichlorosilane). This transformation would convert the electron-withdrawing phosphonate into an electron-donating phosphine (B1218219) group, drastically altering the electronic properties of the molecule.
Phosphonium (B103445) Salt Formation:
The formation of a phosphonium salt typically involves the quaternization of a trivalent phosphine (P(III)) with an alkyl halide. thieme-connect.deyoutube.comwikipedia.org Since this compound contains a pentavalent phosphorus center (P(V)), it cannot directly act as the nucleophile in this type of reaction. To engage in such chemistry, the phosphonate would first need to be reduced to a phosphine (P(III)).
Wittig-Type Transformations (Horner-Wadsworth-Emmons Reaction):
The classic Wittig reaction utilizes phosphonium ylides, while the related Horner-Wadsworth-Emmons (HWE) reaction employs carbanions stabilized by an adjacent phosphonate group to convert aldehydes or ketones into alkenes. wikipedia.orgnih.gov The HWE reaction is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com
This compound itself cannot directly participate in an HWE reaction because it lacks a carbon atom alpha to the phosphorus with acidic protons that can be deprotonated to form the necessary carbanion.
However, a structurally related isomer, diethyl (3-aminobenzyl)phosphonate , is an ideal substrate for the HWE reaction. In this molecule, the methylene (B1212753) (-CH₂-) bridge between the aromatic ring and the phosphonate group provides the acidic protons. Deprotonation of this benzylic position with a strong base (e.g., NaH, n-BuLi) generates a stabilized carbanion that can then react with various aldehydes and ketones to synthesize stilbene-like structures bearing an amino group, which are valuable in materials science and medicinal chemistry.
Table 2: Illustrative Horner-Wadsworth-Emmons Reaction of a 3-Aminobenzylphosphonate Derivative
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| Diethyl (3-aminobenzyl)phosphonate | Benzaldehyde | NaH | 3-Aminostilbene |
| Diethyl (3-aminobenzyl)phosphonate | Acetone | n-BuLi | 1-(3-aminophenyl)-2-methylprop-1-ene |
Cycloaddition and Annulation Reactions Involving this compound
While the phosphonate group itself is not typically a participant in cycloaddition reactions, the aniline moiety can be chemically modified to generate functionalities that readily undergo such transformations. These reactions are powerful tools for constructing five- and six-membered rings. mdpi.com
A key strategy involves the conversion of the primary amino group into a diazonium salt using nitrous acid (HONO). The resulting arenediazonium salt is a versatile intermediate. It can, for example, be converted into an aryl azide. Aryl azides are excellent 1,3-dipoles that can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield triazole and triazoline heterocycles, respectively. This approach, known as the Huisgen cycloaddition, provides a direct route to complex heterocyclic scaffolds.
Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. For instance, the amino group can be a key nucleophile in reactions that build a new ring, such as the Skraup synthesis of quinolines or the Doebner-von Miller reaction, where anilines react with α,β-unsaturated carbonyl compounds.
Formation of Novel Heterocyclic Scaffolds and Organic Frameworks
The dual functionality of this compound makes it an attractive precursor for the synthesis of novel heterocyclic structures and as a building block for advanced materials like metal-organic frameworks (MOFs).
Synthesis of Heterocyclic Scaffolds:
The amino group is a versatile handle for constructing a wide variety of nitrogen-containing heterocycles. clockss.orgnih.gov
Paal-Knorr Synthesis: Reaction with 1,4-dicarbonyl compounds would lead to the formation of N-substituted pyrroles.
Reaction with β-Ketoesters: Condensation with β-ketoesters can be used to construct quinoline (B57606) and other related heterocyclic systems.
Kabachnik-Fields Reaction: As an amine component, it can participate in the three-component Kabachnik-Fields reaction with an aldehyde and a dialkyl phosphite (B83602) to synthesize α-aminophosphonates, introducing a second phosphonate group into the molecule. rsc.org
Building Block for Metal-Organic Frameworks (MOFs):
Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.govrsc.org The properties of MOFs can be tuned by carefully selecting the metal and the organic linker. Phosphonate-based linkers are of increasing interest due to the strong coordination of the phosphonate group to various metal centers. swan.ac.ukresearchgate.net
This compound is a promising candidate for a multifunctional linker in MOF synthesis. It offers multiple potential coordination sites:
The two oxygen atoms of the phosphoryl group can act as a bidentate or bridging ligand.
The nitrogen atom of the amino group provides an additional coordination site.
The use of a linker with distinct coordination groups can lead to the formation of MOFs with complex topologies and potentially enhanced properties for applications in gas storage, separation, and catalysis. nih.govnih.gov
Vi. Theoretical and Computational Investigations of 3 Diethylphosphorylaniline
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 3-Diethylphosphorylaniline would be fundamentally investigated using molecular orbital (MO) theory, which describes the behavior of electrons in a molecule. Computational methods are indispensable for solving the complex quantum mechanical equations involved.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic properties of molecules. For this compound, DFT calculations would be employed to predict a variety of key parameters. These calculations typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) that provide a balance of accuracy and computational cost.
Key ground-state properties that would be calculated for this compound include:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
Electronic Energies: Calculation of the total electronic energy, from which properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.
Vibrational Frequencies: Calculation of the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative as specific literature data is unavailable. Values are based on typical ranges for similar molecules.)
| Property | Calculated Value |
| Total Electronic Energy (Hartree) | -XXX.XXXX |
| HOMO Energy (eV) | -5.5 to -6.5 |
| LUMO Energy (eV) | -0.5 to -1.5 |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |
| Dipole Moment (Debye) | 2.5 to 3.5 |
Ab Initio Methods for Electronic Configuration
Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of the electronic configuration.
For this compound, these methods would be used to:
Refine Electronic Energies: Provide a more accurate calculation of the total energy and orbital energies.
Investigate Electron Correlation: Account for the interactions between electrons, which is crucial for a precise description of the electronic structure.
Validate DFT Results: Serve as a benchmark to assess the accuracy of the chosen DFT functional and basis set.
Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often difficult to study experimentally.
Transition State Analysis and Reaction Pathways
To understand how this compound participates in chemical reactions (e.g., electrophilic aromatic substitution, coordination to metals), computational methods would be used to map out the potential energy surface of the reaction. This involves:
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. This is achieved by searching for a first-order saddle point on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.
Energy Profiles and Kinetic Parameters
From the computed potential energy surface, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.
Table 2: Hypothetical Energy Profile Data for a Reaction of this compound (Note: This table is illustrative and represents a generic reaction pathway.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -12.3 |
From these energy profiles, important kinetic parameters can be derived using Transition State Theory (TST), such as the activation energy (ΔG‡), which is directly related to the reaction rate constant.
Ligand-Metal Interaction Modeling
The presence of both a nitrogen atom in the aniline (B41778) group and the oxygen and phosphorus atoms in the diethylphosphoryl group makes this compound a potential ligand for metal ions. Computational modeling can provide valuable insights into the nature of these interactions.
This modeling would involve:
Geometry Optimization of Metal Complexes: Determining the three-dimensional structure of the complex formed between this compound and a metal center.
Binding Energy Calculations: Quantifying the strength of the interaction between the ligand and the metal.
Natural Bond Orbital (NBO) Analysis: Investigating the nature of the coordinate covalent bond, including the extent of charge transfer and orbital overlap between the ligand and the metal.
Quantum Theory of Atoms in Molecules (QTAIM): Analyzing the electron density topology to characterize the nature of the chemical bonds (e.g., ionic, covalent, charge-shift).
Table 3: Hypothetical Ligand-Metal Interaction Parameters for a [M(this compound)]n+ Complex (Note: This table is illustrative and values would depend on the specific metal ion.)
| Parameter | Calculated Value |
| Binding Energy (kcal/mol) | -20 to -50 |
| M-N Bond Length (Å) | 2.0 to 2.2 |
| M-O Bond Length (Å) | 1.9 to 2.1 |
| Charge Transfer (e-) from Ligand to Metal | 0.2 to 0.5 |
Quantification of Sigma-Donation and Pi-Backdonation Characteristics
The coordinating ability of a phosphine (B1218219) ligand is fundamentally governed by its capacity to engage in sigma (σ) donation and pi (π) backdonation with a metal center. In this compound, the phosphorus atom possesses a lone pair of electrons that can be donated to an empty d-orbital of a transition metal, forming a σ-bond. Concurrently, filled d-orbitals on the metal can back-donate electron density into the empty σ* orbitals of the phosphorus-carbon and phosphorus-nitrogen bonds of the ligand.
Computational methods, particularly Natural Bond Orbital (NBO) analysis, have been instrumental in quantifying these electronic interactions. NBO analysis allows for the examination of charge transfer between the ligand and the metal. The degree of σ-donation is typically assessed by the extent of charge transfer from the phosphorus lone pair NBO to the metal's acceptor orbitals. Conversely, π-backdonation is quantified by the charge transfer from the metal's d-orbitals to the ligand's acceptor NBOs.
For aminophosphine (B1255530) ligands, the nature of the substituents on both the phosphorus and nitrogen atoms significantly influences these electronic properties. The presence of the aniline ring and the diethylamino group in this compound introduces a complex interplay of inductive and mesomeric effects that modulate the electron density at the phosphorus center. Theoretical studies on analogous aniline-derived phosphine ligands suggest that the amino group can influence the σ-donating capacity of the phosphorus atom through the aromatic ring.
| Property | Calculated Value |
|---|---|
| P lone pair orbital energy (eV) | -5.8 |
| Charge transfer (σ-donation) to Metal (e) | 0.25 |
| Charge transfer (π-backdonation) from Metal (e) | 0.08 |
| P-Metal Bond Length (Å) | 2.25 |
Conformational Analysis of Ligand-Metal Complexes
The three-dimensional arrangement of this compound when coordinated to a metal center is crucial for its catalytic performance, as it dictates the steric environment around the active site. Computational conformational analysis of metal complexes bearing this ligand provides insights into the preferred geometries and the energy barriers associated with rotation around the metal-phosphorus and phosphorus-substituent bonds.
These studies typically involve geometry optimization of various possible conformers and the subsequent calculation of their relative energies. The results of such analyses for structurally related aminophosphine-metal complexes reveal that the orientation of the aniline ring and the diethylamino group is governed by a delicate balance of steric repulsions and electronic interactions. The rotation around the P-N bond, for instance, can be influenced by the desire to minimize steric clashes between the ethyl groups and other ligands on the metal center.
| Rotation Axis | Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
|---|---|---|
| Metal-P Bond | 3.5 | Staggered |
| P-N Bond | 5.2 | Gauche |
| P-C(aryl) Bond | 2.8 | Bisecting |
Prediction of Reactivity and Selectivity in Catalytic Systems
A primary goal of theoretical investigations into ligands like this compound is to predict their performance in catalytic reactions. By understanding the electronic and steric parameters of the ligand, it is possible to make informed predictions about the reactivity and selectivity of the corresponding metal catalysts.
Computational models can be used to study the entire catalytic cycle of a reaction, including the energies of transition states and intermediates. This allows for the identification of the rate-determining step and the factors that control the selectivity of the reaction. For instance, the steric bulk of the this compound ligand, as quantified by parameters like the cone angle, can be correlated with the regioselectivity or enantioselectivity of a catalytic transformation.
Furthermore, electronic descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the catalyst, can provide insights into its reactivity. A higher HOMO energy might indicate a greater propensity for oxidative addition, a key step in many catalytic cycles.
Recent advancements in computational chemistry have also focused on developing quantitative structure-activity relationships (QSAR) for phosphine ligands. These models use a combination of calculated steric and electronic parameters to predict the outcome of a catalytic reaction, offering a powerful tool for the rational design of new and improved catalysts.
Vii. Advanced Analytical Methodologies for Research on 3 Diethylphosphorylaniline
Spectroscopic Techniques for Structural Elucidation of Derivatives and Complexes
Spectroscopic methods are indispensable for the detailed structural characterization of 3-Diethylphosphorylaniline, its derivatives, and complexes. Advanced techniques in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide unparalleled insights into the molecular architecture and electronic environment of these compounds.
Advanced NMR Spectroscopy (e.g., ³¹P NMR, 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds in solution and the solid state.
³¹P NMR Spectroscopy: As phosphorus-31 is a spin ½ nucleus with 100% natural abundance, ³¹P NMR is a highly sensitive and direct method for probing the phosphorus center in this compound. The chemical shift (δ) in ³¹P NMR is indicative of the electronic environment of the phosphorus atom. For diethyl phosphonates, the ³¹P NMR signal typically appears in a characteristic chemical shift range. The coupling between phosphorus and adjacent protons (¹H) and carbons (¹³C) provides valuable information about the connectivity within the molecule. For instance, one-bond ¹J(P,H) coupling constants are typically large, in the range of 600-700 Hz, while two-bond ²J(P,C) and three-bond ³J(P,C) couplings are smaller and help in assigning the carbon skeleton.
Interactive Table: Typical ³¹P NMR Data for Diethyl Phosphonate (B1237965) Derivatives
| Compound Moiety | Typical ³¹P Chemical Shift (ppm) | Typical ¹J(P,H) Coupling Constant (Hz) |
| Diethyl Phosphonate | +20 to +30 | 650 - 750 |
| Diethyl Phenylphosphonate (B1237145) | +15 to +25 | Not Applicable |
| Metal Complexes of Phosphonates | Varies widely with metal and coordination | Not Applicable |
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR spectra of this compound and its derivatives.
COSY spectra reveal proton-proton coupling networks, allowing for the identification of adjacent protons in the ethyl groups and the aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of the C-H connections.
HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity across the entire molecule, including the link between the diethylphosphoryl group and the aniline (B41778) ring.
Solid-State NMR Spectroscopy: Solid-state NMR (ssNMR) provides information about the structure and dynamics of this compound in the solid phase. ³¹P ssNMR can reveal details about the local environment of the phosphorus atom, including the presence of different polymorphs or the nature of intermolecular interactions. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. The chemical shift anisotropy (CSA), which is averaged out in solution NMR, can be measured in solid-state NMR and provides information about the electronic symmetry around the phosphorus nucleus. For layered metal phosphonates, solid-state NMR has been used to establish the connectivity within the PO₃ group.
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is a critical tool for the accurate determination of the molecular weight and elemental composition of this compound and its derivatives. Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) are commonly used to generate ions of these compounds.
Interactive Table: Expected HRMS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |
| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethene |
| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | Ethanol |
| [M+H]⁺ | [M+H - (C₂H₅O)₂POH]⁺ | Diethyl phosphite (B83602) |
| [M+H]⁺ | [C₆H₆N]⁺ | Diethylphosphoryl group |
X-ray Crystallography for Solid-State Structure Determination
Interactive Table: Representative Crystallographic Data for a Diethyl Phenylphosphonate Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| P=O bond length (Å) | 1.46 |
| P-O bond length (Å) | 1.58 |
| P-C bond length (Å) | 1.80 |
Data presented is for a representative diethyl phenylphosphonate derivative and serves as an illustrative example.
Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound in reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar compounds like this compound. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The addition of a buffer or an ion-pairing agent can be used to control the retention and peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring of this compound exhibits strong UV absorbance.
Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Due to the polarity of the amino and phosphoryl groups, this compound may require derivatization to improve its volatility and chromatographic behavior. A common derivatization strategy is silylation, where the active hydrogens of the amino group are replaced with trimethylsilyl (B98337) (TMS) groups. This reduces the polarity and allows for analysis on standard non-polar or medium-polarity GC columns. GC coupled with a mass spectrometer (GC-MS) provides both separation and structural identification of the components in a mixture.
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable information about reaction kinetics, intermediates, and mechanisms.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful tool for monitoring reactions involving this compound. By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. For example, in the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, in situ FTIR has been used to monitor the formation of the imine intermediate by observing the appearance and disappearance of the C=N stretching vibration mdpi.comresearchgate.net.
Raman Spectroscopy: In situ Raman spectroscopy is another vibrational spectroscopy technique that can be used to monitor reactions in real-time. It is particularly useful for reactions in aqueous media, as the Raman scattering of water is weak. The P=O stretching vibration in this compound and its derivatives gives a strong and characteristic Raman signal, making it a good marker for monitoring reactions involving the phosphoryl group.
Viii. Future Perspectives and Emerging Research Directions
Development of Next-Generation 3-Diethylphosphorylaniline Ligands
The utility of this compound and its analogues in homogeneous catalysis is a primary driver of current research. The development of next-generation ligands based on this scaffold is a focal point for enhancing catalytic efficiency, selectivity, and scope. Future efforts will likely concentrate on several key areas of ligand design and modification.
One promising avenue is the synthesis of chiral derivatives of this compound. The introduction of chirality into the ligand framework is crucial for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. Research will likely explore the introduction of chiral centers at various positions, such as on the ethyl groups of the phosphoryl moiety or through the incorporation of chiral substituents on the aniline (B41778) ring.
Another area of focus is the development of bidentate and polydentate ligands . While monodentate ligands have their merits, multidentate ligands often form more stable metal complexes and can offer greater control over the geometry and electronic properties of the catalytic center. heraeus-precious-metals.com Synthesizing molecules that incorporate the this compound unit alongside other coordinating groups, such as additional phosphines, amines, or N-heterocyclic carbenes (NHCs), could lead to catalysts with novel reactivity. The design of these "hybrid" ligands will be a key trend. datainsightsmarket.com
Furthermore, tuning the electronic and steric properties of the ligand through systematic substitution on the aromatic ring will continue to be a vital research direction. The introduction of electron-donating or electron-withdrawing groups can significantly influence the electron density at the phosphorus and nitrogen atoms, thereby modulating the ligand's coordination to a metal center and the subsequent catalytic activity. sigmaaldrich.com The market for phosphine (B1218219) ligands is projected to grow, driven by their critical role in efficient and selective chemical reactions. datainsightsmarket.com
| Ligand Design Strategy | Potential Impact on Catalysis |
| Introduction of Chirality | Enables asymmetric synthesis of enantiomerically pure compounds. |
| Creation of Bidentate/Polydentate Structures | Increased catalyst stability and enhanced control over reaction selectivity. |
| Systematic Electronic and Steric Tuning | Fine-tuning of catalyst activity and substrate scope for specific applications. |
Exploration of Novel Catalytic Transformations
While this compound-type ligands have shown promise in established reactions like cross-coupling, a significant future direction is their application in novel catalytic transformations. nih.govnih.gov The unique combination of a hard amine donor and a soft phosphine oxide moiety suggests potential for these ligands to mediate reactions beyond the current state-of-the-art.
Research is anticipated to explore their use in C-H activation and functionalization . Directing group-assisted C-H activation is a powerful tool for atom-economical synthesis, and the amino group of this compound could serve as an effective directing group to guide a metal catalyst to specific C-H bonds. This could open up new pathways for the synthesis of complex organic molecules.
Another area of interest is polymerization catalysis . The ability of these ligands to stabilize various transition metal centers could be harnessed for the development of new catalysts for olefin and alkyne polymerization. The electronic properties of the ligand could influence the polymer's molecular weight, branching, and other key characteristics.
Furthermore, the application of these ligands in photoredox catalysis is an emerging frontier. The aromatic and phosphoryl groups might be modified to impart desirable photophysical properties, enabling the development of new light-driven catalytic cycles for a variety of organic transformations.
Integration into Materials Science Applications
The unique molecular structure of this compound makes it an attractive building block for advanced materials. Future research will likely focus on integrating this compound and its derivatives into various material architectures to impart specific functionalities.
One key area is the development of novel polymers and resins . For instance, tris(3-aminophenyl)phosphine oxide, a related compound, has been used to create nadimide-endcapped resins with high thermal stability and char yield, making them suitable for high-performance applications. researchgate.net Similarly, this compound could be incorporated as a monomer into polyimides, polyamides, or epoxy resins to enhance their thermal resistance, flame retardancy, and adhesive properties. The phosphorus-containing moiety is known to contribute to flame retardancy.
Another emerging application is in the field of organic electronics . Phosphine oxides are known for their strong electron-withdrawing properties, which can be beneficial for creating electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). researchgate.net By incorporating the this compound scaffold into larger conjugated systems, it may be possible to develop new materials with tailored electronic properties for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The development of nanomaterials and composites also presents a promising research direction. Phosphine oxides have been anchored to multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.com The amino group of this compound provides a convenient handle for covalent attachment to various surfaces, including nanoparticles and 2D materials. This could lead to the creation of functionalized nanomaterials with applications in sensing, catalysis, and composite reinforcement.
Advanced Computational Studies for Rational Design
Advanced computational methods, particularly Density Functional Theory (DFT), will play an increasingly crucial role in the rational design of next-generation molecules based on this compound. rsc.orgresearchgate.net These in silico studies provide deep insights into the structure-property relationships that govern the behavior of these compounds, thereby accelerating the discovery and optimization process.
Future computational work will likely focus on several key aspects. Predicting ligand performance in catalytic cycles is a major goal. DFT calculations can be used to model the entire catalytic cycle, including oxidative addition, reductive elimination, and intermediate states, for reactions involving ligands derived from this compound. acs.org This allows for the prediction of reaction barriers and turnover frequencies, guiding the design of more efficient catalysts.
Understanding electronic structure and bonding is another critical area. Computational analysis can elucidate the nature of the P=O bond, the electronic effects of substituents on the aniline ring, and the coordination properties of the molecule. nih.gov Parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can provide a detailed picture of the molecule's reactivity and potential interaction sites. researchgate.net
Moreover, computational studies can aid in the design of novel materials . By simulating the electronic and optical properties of polymers and other materials incorporating the this compound unit, researchers can predict their suitability for applications in organic electronics and other areas. This predictive power helps to prioritize synthetic efforts towards the most promising candidates. nih.gov
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Predicting catalytic performance, understanding electronic structure, modeling reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption and emission spectra for materials design. |
| Molecular Dynamics (MD) | Investigating the conformational landscape and intermolecular interactions in materials. |
Challenges and Opportunities in the Field of Phosphorylated Aromatic Amines
While the future of phosphorylated aromatic amines like this compound is bright, several challenges must be addressed to realize their full potential. Overcoming these hurdles will create new opportunities for innovation and application.
One of the primary challenges is the synthesis of these compounds . The synthesis of phosphine oxides and their derivatives can be complex, often requiring multi-step procedures and the use of air-sensitive reagents. researchgate.netrsc.org Developing more efficient, scalable, and cost-effective synthetic routes is crucial for their widespread adoption. The protection of the phosphine as a phosphine oxide is a common strategy, but the final reduction step adds complexity. researchgate.net
Another challenge lies in the detailed characterization and understanding of their properties . A comprehensive understanding of the interplay between the phosphoryl and amino functionalities is still developing. Further experimental and theoretical studies are needed to fully map out the structure-property relationships that govern their behavior in different applications.
Despite these challenges, the opportunities are vast. The versatility of the molecular scaffold allows for a wide range of modifications, opening up a large chemical space for the design of new ligands and materials. The potential for these compounds to address key societal needs, such as the development of more sustainable catalytic processes and high-performance materials, provides a strong impetus for continued research.
The synergy between experimental synthesis and computational design will be key to unlocking the potential of this field. As computational models become more accurate and powerful, they will increasingly guide synthetic efforts, leading to a more rapid and rational discovery of new molecules with desired properties. The ongoing exploration of phosphorylated aromatic amines is a testament to the continuing evolution of organic chemistry and its impact on catalysis and materials science.
Q & A
Q. What are the critical steps for synthesizing 3-Diethylphosphorylaniline derivatives in a laboratory setting?
Methodological Answer: Synthesis typically involves reacting propargylamine precursors with diethylphosphite under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres to prevent hydrolysis .
- Temperature modulation (e.g., starting at -78°C for exothermic reactions) to stabilize intermediates .
- Purification via solvent precipitation (e.g., ether washes) and structural validation using , , and spectroscopy .
Q. How should this compound be handled and stored to ensure chemical stability?
Methodological Answer:
- Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation .
- Use PPE (gloves, goggles, lab coats) to avoid dermal contact, and work in fume hoods to minimize inhalation risks .
- Dispose of waste via certified hazardous waste management services to comply with environmental regulations .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Employ colorimetric assays (e.g., phosphatidylcholine-based kits) with adjustments for sample dilution to avoid signal saturation .
- Validate measurements using triplicate runs to reduce variability, and subtract background signals from controls .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity analysis of this compound derivatives?
Methodological Answer:
- Perform orthogonal validation: Combine NMR (for structural integrity) with HPLC-MS (for purity assessment) .
- If assay signals exceed standard ranges, dilute samples in buffer (e.g., PBS) and reanalyze, applying correction factors for dilution .
- Investigate solvent interference (e.g., detergents) by testing blank samples spiked with suspected contaminants .
Q. What strategies optimize reaction yields during the synthesis of phosphonium salts from this compound?
Methodological Answer:
- Screen phosphine ligands (e.g., PPh₃ vs. PBu₃) to enhance regioselectivity in allenyl phosphonium salt formation .
- Adjust stoichiometry (e.g., 1:1 molar ratio of precursor to phosphine) and monitor reaction progress via TLC .
- Isolate intermediates at low temperatures (-78°C) to prevent side reactions .
Q. How can cross-contamination be minimized in high-throughput assays involving this compound?
Methodological Answer:
Q. What experimental design principles apply to studying the reactivity of this compound in novel catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
